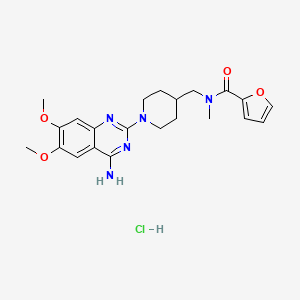
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinazoline moiety, a piperidine ring, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline derivative, followed by the introduction of the piperidine ring. The final step involves the incorporation of the furan ring and the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can lead to various substituted quinazoline compounds.
Scientific Research Applications
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the piperidine ring enhances its binding affinity. The furan ring contributes to the overall stability and bioavailability of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure used in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another quinazoline derivative used as an antihypertensive agent.
Prazosin hydrochloride: A related compound used to treat high blood pressure and anxiety disorders.
Uniqueness
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is unique due to its combination of a quinazoline moiety, a piperidine ring, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
64951-34-4 |
|---|---|
Molecular Formula |
C22H28ClN5O4 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[[1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c1-26(21(28)17-5-4-10-31-17)13-14-6-8-27(9-7-14)22-24-16-12-19(30-3)18(29-2)11-15(16)20(23)25-22;/h4-5,10-12,14H,6-9,13H2,1-3H3,(H2,23,24,25);1H |
InChI Key |
XERDVKGLBLXTJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















